8-(3-Sulfophenyl)theophylline
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Description
8-(3-Sulfophenyl)theophylline, also known as 8-Pspt or 8-SPT, is a compound with the empirical formula C13H12N4O5S . It is a polar adenosine receptor antagonist . This compound is relatively soluble in water and can penetrate cells to a limited extent .
Molecular Structure Analysis
The molecular weight of 8-(3-Sulfophenyl)theophylline is 336.32 (anhydrous basis) . The SMILES string representation of its structure isO.CN1C(=O)N(C)c2nc([nH]c2C1=O)-c3ccc(cc3)S(O)(=O)=O
. Physical And Chemical Properties Analysis
8-(3-Sulfophenyl)theophylline is a white solid . It is soluble in DMSO (>10 mg/mL), water (12 mg/mL), ethanol (12 mg/mL), and 0.1 M HCl (15 mg/mL) . Its density is approximately 1.6±0.1 g/cm^3 .Mechanism of Action
While specific information on the mechanism of action of 8-(3-Sulfophenyl)theophylline was not found, it is known that theophylline, a related compound, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen .
Safety and Hazards
8-(3-Sulfophenyl)theophylline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Relevant Papers One relevant paper titled “Influence of aminophylline and 8-(p-sulfophenyl)theophylline on the anticonvulsive action of diphenylhydantoin, phenobarbital, and valproate against maximal electroshock-induced convulsions in mice” was found . The paper discusses the influence of aminophylline and 8-(p-sulfophenyl)theophylline on the anticonvulsive action of various drugs .
properties
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-4-3-5-8(6-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGQTOECBUWKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156063 |
Source
|
Record name | 8-(3-Sulfophenyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Sulfophenyl)theophylline | |
CAS RN |
129107-78-4 |
Source
|
Record name | 8-(3-Sulfophenyl)theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129107784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(3-Sulfophenyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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